Acenocoumarol-d4

LC-MS/MS bioanalysis matrix effects

Acenocoumarol-d4 is the deuterium-labeled internal standard for LC-MS/MS quantification of acenocoumarol in biological matrices. Structural analog internal standards (e.g., warfarin-d5) introduce differential ionization suppression and extraction recovery bias, compromising assay accuracy for this fast-clearing anticoagulant. • ≥98% chemical purity; ≥98% deuterium isotopic enrichment at nitrophenyl ring positions 2,3,5,6 • Ensures exact co-elution with unlabeled acenocoumarol, compensating for plasma matrix effects • Supports method validation per FDA/EMA bioanalytical guidelines for pharmacokinetic and TDM studies • Available in mg to bulk quantities; custom synthesis and COA documentation provided

Molecular Formula C19H15NO6
Molecular Weight 357.3 g/mol
Cat. No. B8210038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenocoumarol-d4
Molecular FormulaC19H15NO6
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D
InChIKeyVABCILAOYCMVPS-YKVCKAMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acenocoumarol-d4 Product Overview


Acenocoumarol-d4 (CAS 1185071-64-0) is a deuterium-labeled analog of the vitamin K antagonist acenocoumarol, a coumarin derivative used clinically as an oral anticoagulant [1]. The compound incorporates four deuterium atoms at the 2,3,5,6 positions of the nitrophenyl ring, increasing its molecular weight to 357.35 Da compared to 353.33 Da for unlabeled acenocoumarol . It is intended exclusively as an internal standard for the quantification of acenocoumarol using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Commercial availability includes product specifications of ≥98% purity and ≥98% deuterium isotopic enrichment .

Why Acenocoumarol-d4 Cannot Be Substituted


The quantification of acenocoumarol in biological matrices presents specific analytical challenges that generic internal standards cannot adequately address. First, acenocoumarol exhibits fundamentally different pharmacokinetic behavior from its in-class comparators—its clearance is approximately 20-fold faster than warfarin, and its metabolism shows differential dependence on CYP2C9 compared to both warfarin and phenprocoumon [1]. These differences mean that analytical methods developed for warfarin or other coumarins are not transferable to acenocoumarol without revalidation. Second, the deuterium labeling position in Acenocoumarol-d4 (specifically at the 2,3,5,6 positions of the nitrophenyl ring) ensures co-elution with the analyte during chromatographic separation, a property that cannot be assumed when substituting a structural analog internal standard . Third, matrix effects in LC-MS analysis—a known source of quantitative error in anticoagulant therapeutic drug monitoring—are only effectively compensated when using a stable isotope-labeled internal standard of the exact same analyte [2]. The use of an unmatched internal standard (e.g., warfarin-d5 for acenocoumarol measurement) introduces differential ionization suppression and extraction recovery bias, compromising assay accuracy.

Acenocoumarol-d4 Quantitative Evidence


Isotope Dilution Matrix Effect Compensation

Acenocoumarol-d4, as a stable isotope-labeled internal standard, provides complete compensation for matrix effects in LC-MS/MS analysis through isotope dilution, a capability that structural analog internal standards cannot match. While no direct head-to-head study of Acenocoumarol-d4 against an analog internal standard was identified in the available literature, class-level evidence demonstrates that isotope dilution using stable isotope-labeled internal standards achieved 100% effective compensation for matrix effect influences across 132 validated analytical methods [1]. The underlying mechanism is that Acenocoumarol-d4 and the analyte acenocoumarol exhibit identical chemical behavior—including ionization efficiency, extraction recovery, and chromatographic retention—while differing only in mass, enabling precise ratio-based quantification unaffected by matrix components [2].

LC-MS/MS bioanalysis matrix effects isotope dilution therapeutic drug monitoring

Purity and Isotopic Enrichment Specifications

Commercially available Acenocoumarol-d4 is supplied with quantified purity specifications that directly impact its suitability as an internal standard. Cayman Chemical specifies purity as ≥99% deuterated forms (d1-d4) , while Alfa Chemistry provides specifications of ≥98% purity and 98% deuterium (²H) isotopic enrichment . These specifications exceed typical requirements for non-deuterated analytical standards and ensure that isotopic cross-contribution (the presence of unlabeled acenocoumarol in the internal standard) is minimal, preventing systematic underestimation of analyte concentration.

certificate of analysis quality control isotopic purity deuterium enrichment internal standard

Pharmacokinetic Comparison with Warfarin

Acenocoumarol exhibits distinct pharmacokinetic behavior that necessitates analyte-specific quantification methods, reinforcing the requirement for a dedicated deuterated internal standard. The clearance of acenocoumarol is approximately 20-fold faster than that of warfarin . In human liver microsomal studies, Km values for the 6- and 7-hydroxylations of acenocoumarol enantiomers were 2 to 19 times lower than for the corresponding warfarin enantiomers, indicating that acenocoumarol enantiomers are much better substrates for cytochromes P450 [1]. Additionally, the relative importance of CYP2C9 for clearance differs substantially among vitamin K antagonists: warfarin shows the highest CYP2C9 dependence, followed by acenocoumarol, with phenprocoumon showing the least dependence [2].

pharmacokinetics vitamin K antagonists CYP2C9 clearance drug metabolism

Acenocoumarol-d4 Applications


LC-MS/MS Therapeutic Drug Monitoring

Acenocoumarol-d4 is the internal standard of choice for validated LC-MS/MS methods quantifying acenocoumarol in human plasma for therapeutic drug monitoring and pharmacokinetic studies. The use of Acenocoumarol-d4 enables isotope dilution quantification that compensates for matrix effects in plasma samples [1]. This application is supported by the established stereoselective LC-MS/MS methodology for R- and S-acenocoumarol determination in human plasma, which requires a stable isotope-labeled internal standard for accurate quantification [2].

Pharmacokinetic and Bioequivalence Studies

For pharmacokinetic studies involving acenocoumarol—whether in healthy volunteers or patient populations—Acenocoumarol-d4 provides the analytical rigor required for regulatory submission. The compound's 20-fold faster clearance compared to warfarin means that time-concentration profiles differ substantially from warfarin studies, necessitating a dedicated, matched internal standard to maintain assay accuracy across the expected concentration range [1]. The documented purity and isotopic enrichment specifications (≥98% purity, 98% ²H enrichment) support method validation according to FDA and EMA bioanalytical guidelines [2].

CYP2C9 Metabolism and Drug-Drug Interaction Studies

Research investigating CYP2C9-mediated metabolism of acenocoumarol or drug-drug interactions involving acenocoumarol benefits from Acenocoumarol-d4 as an internal standard. The compound's differential CYP2C9 dependence relative to warfarin and phenprocoumon [1] makes acenocoumarol a distinct probe substrate, and accurate quantification of acenocoumarol and its metabolites in microsomal incubations or hepatocyte cultures requires a deuterated internal standard to correct for matrix effects from incubation components.

Method Development and Cross-Validation for Coumarin Assays

Bioanalytical laboratories developing multi-analyte panels for vitamin K antagonists (warfarin, acenocoumarol, phenprocoumon) must recognize that these compounds are not analytically interchangeable. Acenocoumarol-d4 is the only appropriate internal standard for the acenocoumarol channel in such panels, as structural analog internal standards (e.g., warfarin-d5) introduce differential extraction recovery and ionization efficiency biases [1]. Procurement of Acenocoumarol-d4 ensures that the acenocoumarol channel maintains equivalent quantitative performance to other channels in the panel.

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